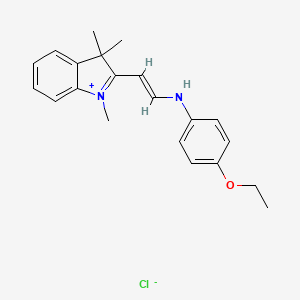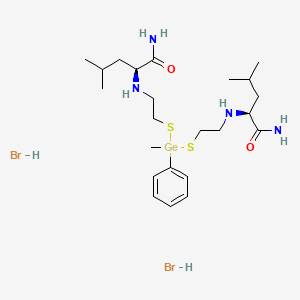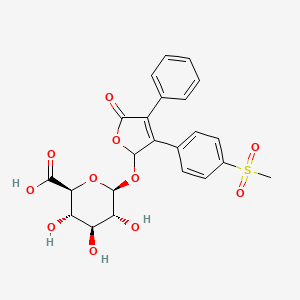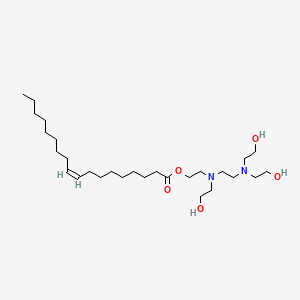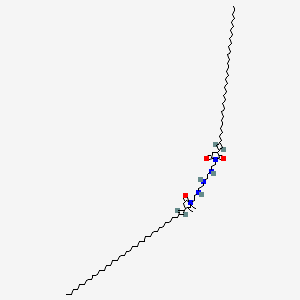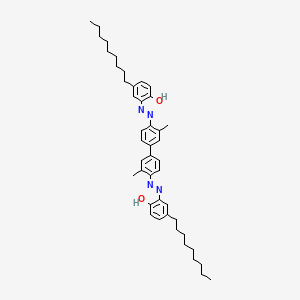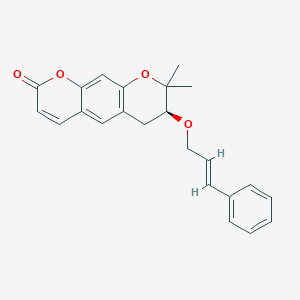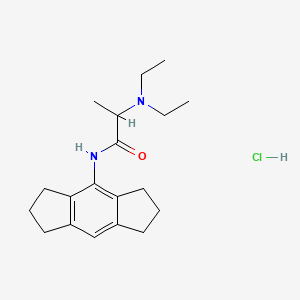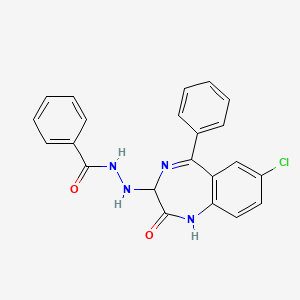
7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one: is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties . This specific compound is characterized by the presence of a chloro group at the 7th position, a phenyl group at the 5th position, and a benzoylhydrazino group at the 3rd position of the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the 1,4-benzodiazepine-2-one core.
Introduction of the Chloro Group: The chloro group is introduced at the 7th position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Phenyl Group: The phenyl group is introduced at the 5th position via a Friedel-Crafts acylation reaction.
Formation of the Benzoylhydrazino Group: The benzoylhydrazino group is introduced at the 3rd position through a condensation reaction with benzoyl hydrazine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry techniques are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various benzodiazepine derivatives with potential pharmacological activities.
Biology:
Receptor Studies: It is used in studies to understand the binding interactions with benzodiazepine receptors in the central nervous system.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry:
Pharmaceutical Manufacturing: It is used in the production of benzodiazepine-based medications.
Mechanism of Action
The compound exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are associated with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the binding of GABA to its receptors, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Phenazepam: A benzodiazepine with a bromine group at the 7th position and similar pharmacological effects.
Oxazepam: A benzodiazepine with a hydroxyl group at the 3rd position.
Uniqueness: 7-Chloro-5-phenyl-3-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the benzoylhydrazino group at the 3rd position, which may confer distinct pharmacological properties compared to other benzodiazepines .
Properties
CAS No. |
84044-24-6 |
|---|---|
Molecular Formula |
C22H17ClN4O2 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)benzohydrazide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)25-20(22(29)24-18)26-27-21(28)15-9-5-2-6-10-15/h1-13,20,26H,(H,24,29)(H,27,28) |
InChI Key |
ZATAEBQHVRCMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



